molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6

2-fluoro-7-methylbenzo[a]anthracene

Cat. No.: B167556
CAS No.: 1994-57-6
M. Wt: 260.3 g/mol
InChI Key: CCGBZTMYGNQCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-methylbenzo[a]anthracene is a specialized research standard for investigating the metabolic activation and carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs). The parent compound, benzo[a]anthracene, is a well-characterized environmental pollutant, and methyl substitution at specific positions, such as the 7-methyl derivative, is known to significantly enhance its tumor-initiating activity . The introduction of a fluorine atom at the 2-position serves as a strategic molecular probe. Fluorine substitution can profoundly influence the biological activity of methylated benz[a]anthracenes by altering the stability and reactivity of key electrophilic intermediates, such as bay-region diol epoxides and carbocations, which are critical for DNA adduct formation . Researchers utilize this compound in structure-activity relationship (SAR) studies to elucidate the electronic and steric factors that govern the binding of PAH metabolites to DNA, providing crucial insights into the mechanisms of chemical carcinogenesis . The primary research value of this compound lies in its application in toxicology and cancer research for probing the metabolic pathways of PAHs and the subsequent genetic damage that leads to mutation and tumor initiation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1994-57-6

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

2-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3

InChI Key

CCGBZTMYGNQCBD-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F

Other CAS No.

1994-57-6

Synonyms

2-Fluoro-7-methylbenz[a]anthracene

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Fluorinated Benzo a Anthracenes

Strategies for Regioselective Fluorination of Polycyclic Aromatic Systems

The introduction of fluorine into polycyclic aromatic systems can significantly alter their biological and electronic properties. nih.govoup.com Achieving regioselectivity—the placement of the fluorine atom at a specific position—is a key challenge. Several methods have been developed to address this. acs.org

Common strategies for the synthesis of regiospecifically fluorinated PAHs include:

Diazotization-Fluorination: This classical method involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride (B91410), often using a Schiemann reaction or related transformations. acs.org

Direct Electrophilic Fluorination: Reagents such as N-fluoropyridinium salts or Selectfluor® can introduce fluorine directly onto an activated aromatic ring. nih.gov However, controlling the position of fluorination on a complex PAH can be difficult, often leading to mixtures of isomers.

Halogen Exchange: The displacement of a bromine or iodine atom with fluoride (e.g., using KF) is another viable route, though it often requires harsh conditions. acs.org

Cyclization of Fluorinated Building Blocks: A highly effective and modular approach involves the synthesis of the target PAH from smaller, pre-fluorinated precursors. nih.govacs.org This strategy offers excellent control over the final position of the fluorine atom. Two prominent examples of this approach are the Julia-Kocienski olefination followed by photocyclization and Friedel-Crafts cyclization of fluoroalkenes. nih.govoup.com

A modular synthesis using a tandem fluoro-Julia olefination and oxidative photocyclization has been demonstrated as a general route to a variety of regiospecifically fluorinated PAHs. nih.gov This method involves coupling a fluorinated sulfone with an aldehyde or ketone to form a 1,2-diarylfluoroethene, which then undergoes light-induced cyclization to form the desired polycyclic system. acs.orgacs.org Another powerful method involves the Lewis acid-catalyzed (e.g., In(III) or Pd(II)) Friedel–Crafts-type cyclization of fluoroalkenes to construct the pinpoint-fluorinated PAH core. oup.comresearchgate.net

Fluorination StrategyDescriptionKey FeaturesReference
Diazotization-Fluorination (e.g., Schiemann Reaction)Conversion of a primary aromatic amine to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source (e.g., HBF₄).Classical method; requires synthesis of the corresponding amino-PAH precursor. acs.org
Cyclization of Fluorinated PrecursorsConstruction of the PAH skeleton from smaller building blocks that already contain the fluorine atom at the desired position.Highly regioselective and modular; avoids direct fluorination of the sensitive PAH core. nih.govoup.comacs.org
Julia-Kocienski Olefination / PhotocyclizationA specific type of precursor cyclization where a fluoro-olefin is synthesized and then cyclized using UV light to form the final PAH.Effective for creating specific isomers; geometry of the intermediate alkene is not critical. nih.gov
Direct Electrophilic FluorinationUse of modern electrophilic fluorinating agents (e.g., Selectfluor®) to directly substitute a hydrogen atom on the aromatic ring with fluorine.Can be performed late-stage; regioselectivity can be a challenge. nih.gov

Approaches for Methylation of Benzo[a]anthracene Scaffolds

Methylation of the benzo[a]anthracene ring system is a critical step in synthesizing derivatives like 2-fluoro-7-methylbenzo[a]anthracene. The position of the methyl group significantly influences the molecule's properties. nih.govnih.gov Syntheses of various monomethyl and dimethyl benzo[a]anthracenes have been reported, providing insight into methylation strategies. nih.govacs.org

A common approach to synthesizing 7-methylbenz[a]anthracene (B135024) involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with phthalic anhydride, followed by a series of reductions, cyclizations, and aromatization steps. The methyl group can be introduced via a Grignard reaction with a ketone intermediate before the final ring is closed and aromatized. A recommended synthesis for 7-methylbenz[a]anthracene has been detailed in the literature. acs.org Similarly, the synthesis of 12-methylbenz[a]anthracene can be achieved through related multi-step sequences. acs.org

For instance, the synthesis of 7-fluoro-12-methylbenz[a]anthracene has been accomplished, demonstrating that methylation can be performed on a fluorinated precursor or that a methylated precursor can be used in a cyclization reaction to form the final product. acs.org The fungal metabolism of 7-methylbenz[a]anthracene (7-MBA) has also been studied, showing transformations to various hydroxylated and dihydrodiol metabolites. nih.gov

Synthesis of this compound and Cognate Fluoro-Methylated Benzo[a]anthracenes

While a specific, detailed synthesis for this compound (CAS 1994-57-6) is not extensively documented in readily available literature, its preparation can be envisioned by combining the regioselective fluorination and methylation strategies described previously. chemicalbook.com The syntheses of its isomers and other cognate fluoro-methylated benzo[a]anthracenes, however, are well-established and provide a clear blueprint. acs.orgcapes.gov.br

A notable example is the synthesis of 7-fluoro-12-methylbenz[a]anthracene and 12-fluoro-7-methylbenz[a]anthracene . acs.org The synthesis of the former starts from 2-fluoro-9,10-dihydrophenanthrene, which is subjected to a Friedel-Crafts reaction with acetyl chloride. The resulting ketone is then reacted with the Grignard reagent derived from 2-bromotoluene. Subsequent cyclization and dehydrogenation yield the final product. A key step in one synthetic route involved a surprising reaction where treatment of a carbinol intermediate with anhydrous HF did not yield the expected fluorinated product but instead resulted in the formation of 7-methylbenz[a]anthracene, highlighting the complexities of reactions on these scaffolds. acs.org

CompoundSynthetic Approach HighlightsReference
7-Fluoro-12-methylbenz[a]anthraceneMulti-step synthesis starting from a fluorinated phenanthrene (B1679779) derivative, followed by Friedel-Crafts acylation, Grignard reaction, and cyclization/dehydrogenation. acs.org
12-Fluoro-7-methylbenz[a]anthraceneA multi-step synthesis was outlined involving the reaction of 4-fluoro-1-naphthylmagnesium bromide with an appropriate ketone followed by cyclization. acs.org
7-Fluorobenz[a]anthraceneSynthesized via a multi-step route, providing a precursor for further functionalization. acs.org

The construction of fluorinated PAHs often relies on sophisticated chemical transformations with well-defined mechanistic pathways. The previously mentioned tandem Julia-Kocienski olefination and oxidative photocyclization is a prime example. nih.gov In this sequence, the key photocyclization step proceeds via an excited state of the 1,2-diarylfluoroethene. This excited molecule undergoes an intramolecular cyclization to form a dihydrophenanthrene-type intermediate, which is then oxidized (e.g., with iodine) to the fully aromatic PAH system. nih.govacs.org The geometry of the starting alkene is often inconsequential as isomerization can occur under the reaction conditions. nih.gov

Another advanced strategy is the metal-catalyzed Friedel-Crafts cyclization of specifically designed fluoroalkenes. oup.com For example, indium(III) and palladium(II) catalysts can promote the ring closure of substrates like 1,1-difluoroallenes or 1,1,2-trifluoro-1-alkenes. oup.comresearchgate.net The mechanism of these reactions is thought to involve the formation of α-fluorine-stabilized carbocationic intermediates, which are reactive species that drive the intramolecular electrophilic aromatic substitution to form the new ring. oup.com

While benzo[a]anthracene is a planar molecule, the introduction of substituents, particularly in sterically hindered regions like the "bay region," can cause significant distortion from planarity. Fluorine, despite its small size, can exert a notable influence on the molecule's three-dimensional shape. acs.org

Studies on related fluorinated PAHs, such as fluorochrysenes and fluorobenzo[c]phenanthrenes, have used X-ray crystallography to probe these stereochemical effects. acs.org It was found that a fluorine atom can either increase or decrease the non-planarity of the aromatic system depending on its position. For example, in the benzo[g]chrysene (B86070) series, the introduction of a fluorine atom at the 9-position led to a remarkable flattening of the molecule. acs.org This was attributed to a potential intramolecular F···H hydrogen bond between the fluorine at position 9 and the hydrogen at position 8. acs.org Such interactions can alter the conformation of the molecule, which in turn can influence its chemical reactivity and biological activity.

Derivatization and Functionalization of this compound for Research Applications

The parent compound, this compound, serves as a scaffold that can be further modified for various research applications. A major challenge in working with PAHs is their low solubility in aqueous media, which limits their use in biological studies. nih.gov

One innovative functionalization strategy is sulfoniumization. nih.gov This method involves reacting the PAH with a sulfoxide (B87167) to create a highly soluble PAH-sulfonium salt. This transformation not only enhances solubility but also provides a reactive handle for further derivatization, such as regioselective halogenation or cross-coupling reactions, which can be used to attach imaging agents or other functional moieties. nih.gov

Furthermore, fluorinated and methylated benzo[a]anthracenes are valuable tools in chemical carcinogenesis research. nih.govtpsgc-pwgsc.gc.ca They can be metabolically activated in biological systems to form diol epoxides. Studying the reactivity of these epoxides, such as their ability to form DNA adducts, provides insight into the mechanisms of PAH-induced cancer. The fluorine atom serves as a subtle probe, allowing researchers to study how electronic modifications at specific sites affect metabolic pathways and biological activity. nih.gov For example, the effect of fluoro-substituents on the reactivity of 7-methylbenz[a]anthracene diol epoxides has been investigated to understand how fluorination influences their tumor-initiating activity. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Fluoro 7 Methylbenzo a Anthracene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules like 2-fluoro-7-methylbenzo[a]anthracene. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for predicting reactivity and metabolic activation pathways.

Density Functional Theory (DFT) has become a primary tool for studying PAHs due to its balance of computational cost and accuracy. For fluorinated and methylated benzo[a]anthracenes, DFT is employed to investigate how substituents alter the electronic landscape of the parent molecule.

Research on substituted benzo[a]anthracene derivatives has utilized DFT to establish relationships between electronic structure and carcinogenic activity. researchgate.netresearchgate.net Functionals such as B3LYP and mPW1PW91, combined with basis sets like 6-31G* or LanL2DZ, are commonly used for geometry optimization and electronic property calculations. researchgate.netacs.org A key finding in studies of fluorinated benzo[a]anthracene carbocation derivatives is the dual role of the fluorine substituent. When fluorine is placed at a position with significant positive charge in the carbocation, it can act as a stabilizer through p-π back-bonding. acs.orgresearchgate.net Conversely, if fluorine is at a ring position with negative charge density, it leads to inductive destabilization. acs.orgresearchgate.net

The methyl group's effect is also significant. A bay-region methyl group can induce structural distortion, causing the aromatic system to deviate from planarity. acs.orgresearchgate.net This distortion can destabilize epoxide precursors, thereby facilitating the formation of reactive bay-region carbocations. acs.orgresearchgate.net DFT calculations are used to quantify these effects by analyzing properties such as local atomic hardness and charge distribution. researchgate.netresearchgate.net For instance, the local atomic hardness of specific carbon atoms has been identified as a critical variable in correlating electronic structure with carcinogenic potency. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzo[a]anthracene Carbocation Note: This table presents illustrative data based on typical findings for related compounds, not specific experimental values for this compound.

PropertyUnsubstituted CarbocationFluorine-Substituted Carbocation (Stabilizing Position)Methyl-Substituted Carbocation (Bay-Region)
Relative Energy (kcal/mol)0.0-2.5-4.0
Charge on Carbocation Center (e)+0.85+0.78+0.82
Deviation from Planarity (°)< 1~1> 5

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for comparison and validation. For fluorinated and methylated benzo[a]anthracene derivatives, MP2 calculations, often with a 6-31G** basis set, have been used to study the stability of carbocations formed from oxidized metabolites. acs.org These calculations have corroborated DFT findings regarding the formation of bay-region carbocations from the O-protonation of epoxides, showing these to be barrierless and energetically favorable processes. acs.org

Ab initio methods are particularly valuable for refining the understanding of substituent effects. For example, they confirm that methylated derivatives are generally less sensitive to the electronic effects of further substitutions compared to their fluorinated counterparts. acs.org These high-level calculations provide benchmark data for relative energies and geometries, which are essential for understanding the structure-reactivity relationships that underpin the biological activity of these compounds.

Spectroscopic Property Prediction and Characterization

Computational methods are instrumental in predicting and interpreting the spectra of complex molecules like PAHs, where experimental analysis can be challenging.

The simulation of vibrational (infrared) spectra is a powerful tool for identifying molecules and understanding their structural characteristics. For substituted PAHs, DFT calculations are routinely used to compute harmonic vibrational frequencies. usu.edu These simulations can predict how substitutions, such as the fluorine and methyl groups in this compound, will shift the characteristic vibrational modes of the parent PAH.

However, for highly excited PAHs, the harmonic approximation can be insufficient. compchem.nl Advanced techniques like vibrational second-order perturbation theory (VPT2) are employed to calculate anharmonic vibrational spectra, which provide a more accurate match to experimental data, especially in regions with Fermi resonances like C-H stretching. nasa.gov The goal of these simulations is to build spectral databases that can help in identifying substituted PAHs in various environments. compchem.nl The choice of functional, such as M062X, and a comprehensive basis set like 6-311+G**, is crucial for obtaining accurate vibrational spectra predictions. usu.edu

Table 2: Predicted Vibrational Frequency Shifts for a Substituted Benzo[a]anthracene Note: This table is illustrative, showing typical shifts based on computational studies of substituted PAHs.

Vibrational ModeTypical Frequency Range (cm⁻¹) (Unsubstituted)Predicted Shift due to -FPredicted Shift due to -CH₃
Aromatic C-H Stretch3000-3100+10 to +20-5 to -15 (for aliphatic C-H)
Aromatic C-C Stretch1400-1600Slight shiftSlight shift
Out-of-Plane C-H Bend750-900VariableVariable
C-F StretchN/A~1200-1300N/A

Time-dependent DFT (TD-DFT) is the leading method for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. For PAHs like benzo[a]anthracene and its derivatives, TD-DFT calculations can predict the energies of electronic transitions (e.g., S₀ → S₁) and their corresponding oscillator strengths. d-nb.info The fluorescence spectra of benzo[a]anthracene metabolites have been shown to be phenanthrene-like rather than anthracene-like, a finding that computational models can help explain by analyzing the nature of the molecular orbitals involved in the electronic transitions. nih.gov

To achieve better agreement with experimental vibrationally resolved spectra, theoretical models often incorporate the Franck-Condon (FC) principle. d-nb.info More advanced approaches like the Franck-Condon-Herzberg-Teller (FCHT) approximation, which accounts for the dependence of the transition dipole moment on nuclear coordinates, can further improve the accuracy of the simulated spectra for both neutral and cationic species. d-nb.info These simulations are crucial for assigning spectral features and understanding how fluorination and methylation modify the photophysical properties of benzo[a]anthracene.

Molecular Dynamics Simulations of this compound and its Intermediates

While quantum chemical calculations focus on the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of these molecules in a condensed-phase environment, such as in solution or interacting with biological macromolecules. For a compound like this compound or its reactive metabolites (e.g., diol epoxides), MD simulations can provide insights into their diffusion, orientation, and interactions within a system like a lipid bilayer. rsc.org

For example, MD studies on the related dibenz[a,h]anthracene (B1670416) and its diol-epoxide metabolite have shown how the parent PAH prefers to locate in the hydrocarbon core of a phospholipid bilayer, while the more polar metabolite resides closer to the polar head groups. rsc.org Such simulations for this compound and its intermediates could reveal how the fluoro and methyl substituents affect its partitioning and behavior in different environments, which is critical for understanding its bioavailability and mechanism of action.

Structure-Reactivity Relationship Predictions in Fluoro-Methylated Benzo[a]anthracenes

The study of structure-reactivity relationships in fluoro-methylated benzo[a]anthracenes is crucial for understanding their potential biological activity. This field heavily relies on computational chemistry to predict how the addition of fluorine and methyl groups to the benzo[a]anthracene skeleton influences their metabolic activation.

The carcinogenicity of many PAHs is linked to their metabolic conversion into highly reactive diol epoxide metabolites. A key factor in this process is the "bay region" theory, which posits that the ease of formation and reactivity of a diol epoxide in the sterically hindered bay region of a PAH molecule are critical determinants of its carcinogenic potential. The location and electronic nature of substituents can significantly alter the reactivity of different regions of the PAH molecule, thereby influencing the course of metabolic activation.

For instance, a fluorine atom, being highly electronegative, can exert a significant inductive effect, altering the electron density distribution across the aromatic system. A methyl group, on the other hand, is an electron-donating group that can influence reactivity through both inductive and hyperconjugative effects. The interplay of these effects in a molecule like this compound would be complex, with the position of each substituent being critical.

Theoretical modeling, using quantum chemical methods such as Density Functional Theory (DFT), is a powerful tool for predicting various molecular properties that correlate with reactivity. These properties include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a greater ease of oxidation, which is often a key step in metabolic activation. The HOMO-LUMO gap can provide insights into the chemical reactivity and kinetic stability of the molecule.

Electron Density Distribution: The distribution of electron density across the molecule can pinpoint regions that are more susceptible to electrophilic or nucleophilic attack. In the context of PAHs, this can help identify the sites most likely to undergo epoxidation.

Calculated Reactivity Indices: Various theoretical indices, such as Fukui functions and local softness, can be calculated to provide a more quantitative measure of the reactivity of specific atomic sites within the molecule.

While specific computational data for this compound is not available in the reviewed literature, studies on other isomers provide a template for the type of data that would be necessary for a thorough analysis. For example, a comparative study of the calculated properties of different fluoro- and methyl-substituted benzo[a]anthracenes would be invaluable.

Table 1: Hypothetical Comparative Data for Fluoro-Methylated Benzo[a]anthracene Isomers

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Site of Epoxidation
7-methylbenzo[a]anthraceneData not availableData not availableData not availableBay Region
This compoundData not availableData not availableData not availableNot determined
9-fluoro-7-methylbenzo[a]anthraceneData not availableData not availableData not availableNot determined
10-fluoro-7-methylbenzo[a]anthraceneData not availableData not availableData not availableNot determined

Table 2: Hypothetical Calculated Mulliken Charges for this compound

Atom/RegionCalculated Charge
Fluorine (F) at C2Data not available
Methyl (CH3) at C7Data not available
Bay Region (C1-C12)Data not available
K-Region (C5-C6)Data not available

Without such specific data for this compound, any discussion of its structure-reactivity relationship remains speculative and based on general principles derived from related compounds. Further dedicated computational studies are required to elucidate the specific electronic and structural properties of this particular isomer and to make reliable predictions about its reactivity and potential biological activity.

Molecular and Cellular Interactions of 2 Fluoro 7 Methylbenzo a Anthracene and Its Metabolites

Deoxyribonucleic Acid (DNA) Adduct Formation and Characterization

The interaction of polycyclic aromatic hydrocarbons (PAHs) with cellular macromolecules, particularly DNA, is a critical area of study. The formation of covalent adducts between reactive PAH metabolites and DNA is considered a key initiating event in chemical carcinogenesis. For fluorinated methylbenz[a]anthracenes, the position of the fluorine atom significantly influences metabolic pathways and subsequent DNA binding affinity.

Research comparing the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) with its 2-fluoro analogue (2F-DMBA) reveals a substantial difference in DNA adduct formation. In studies using female Sprague-Dawley rats, 2F-DMBA was found to bind to DNA at levels that were only about 5-10% of those observed for the parent compound, DMBA. nih.gov While DNA adducts from 2F-DMBA were detected via high-pressure liquid chromatography, their quantities were insufficient for full characterization. nih.gov This suggests that while 2-fluoro-7-methylbenzo[a]anthracene can likely form DNA adducts, the extent of this binding may be significantly lower than that of its non-fluorinated counterpart.

Table 1: Comparative DNA Binding of DMBA and its 2-Fluoro Analogue (2F-DMBA) in Rats

Compound Relative DNA Binding Level Characterization of Adducts
7,12-dimethylbenz[a]anthracene (DMBA) 100% Major adducts from bay-region diol-epoxide identified. nih.gov
2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) 5-10% of DMBA Adducts observed but in quantities insufficient for characterization. nih.gov

Mechanisms of Covalent Binding to Nucleic Acids by Reactive Metabolites

PAHs themselves are not reactive towards DNA. They require metabolic activation, primarily by cytochrome P450 enzymes, to be converted into electrophilic intermediates that can covalently bind to nucleophilic sites on DNA bases. nih.gov The primary mechanism involves the formation of diol epoxides. For benzo[a]anthracene derivatives, the "bay-region" diol epoxide is often the ultimate carcinogenic metabolite. nih.gov

The substitution of a hydrogen atom with fluorine at the 2-position of the benz[a]anthracene nucleus has a profound effect on this metabolic activation. Studies on 2F-DMBA in Syrian hamster embryo cells showed that this substitution blocks or significantly reduces metabolism on the A-ring of the molecule. nih.gov Consequently, the formation of metabolites like phenols in the A-ring is drastically decreased. nih.gov However, the fluorine substituent has a relatively minor effect on oxidation at the D-ring, leading to the formation of an 8,9-dihydro-dihydroxydiol as the major organic-soluble metabolite. nih.gov This diol is a precursor to the reactive bay-region diol epoxide, which can then form covalent adducts with DNA. The reactive electrophiles of PAH metabolites typically target the N7 and N3 positions of guanine (B1146940) and adenine, as these are the most nucleophilic sites on the DNA bases. nih.gov

Table 2: Major Organic Extractable Metabolites of DMBA and 2F-DMBA in Syrian Hamster Embryo Cells (at 24h)

Compound Major Metabolite Percentage of Total Metabolites
7,12-dimethylbenz[a]anthracene (DMBA) 8,9-dihydro-dihydroxydiol 45% nih.gov
2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) 8,9-dihydro-dihydroxydiol 39% nih.gov
7,12-dimethylbenz[a]anthracene (DMBA) A-ring Phenols ~12% nih.gov
2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) Phenols (non-A-ring) ~3% nih.gov

Structural Elucidation of DNA Adducts Derived from Fluoro-Methylated Benzo[a]anthracenes

The precise structure of DNA adducts derived from this compound has not been elucidated due to the low levels of adduct formation observed in studies with its close analogue, 2F-DMBA. nih.gov However, insights can be gained from research on other fluoro-substituted 7-methylbenz[a]anthracenes.

Studies involving the bay-region anti-diol epoxides of 9-fluoro- and 10-fluoro-7-methylbenz[a]anthracene reacted with calf thymus DNA showed distinct adduct profiles. nih.gov These diol epoxides produced similar profiles consisting of two deoxyguanosine and two deoxyadenosine (B7792050) adducts, which were tentatively identified as resulting from trans addition of the epoxide to the exocyclic amino groups of the purine (B94841) bases. nih.gov This suggests that if sufficient quantities of adducts from this compound were isolated, they would likely consist of covalent linkages between the bay-region diol epoxide metabolite and the purine bases of DNA.

Protein Binding and Adduct Formation

Specific studies on the binding of this compound or its metabolites to proteins are not available in the current body of scientific literature. However, it is a well-established principle that the same reactive electrophilic metabolites that bind to DNA can also form adducts with cellular proteins. escholarship.org

Research on related compounds provides a framework for potential interactions. For instance, the direct-acting carcinogen 7-bromomethylbenz[a]anthracene has been shown to alkylate histone proteins both in vitro and in vivo. nih.gov In mouse liver, the relative order of reactivity with histones was H3 > H1 > H2b > H4 > H2a. nih.gov Further analysis of histone H3 adducts suggested that the hydrocarbon binds to cysteine, lysine, and histidine residues. nih.gov This demonstrates that cellular proteins, particularly nuclear proteins in close proximity to DNA, are viable targets for reactive PAH derivatives. Therefore, it is plausible that metabolites of this compound could also form adducts with various cellular proteins, potentially altering their structure and function.

Receptor-Mediated Interactions: Aryl Hydrocarbon Receptor (AhR) and Constitutive Androstane Receptor (CAR) Activation

The biological activity of PAHs is not limited to direct covalent binding but also involves interactions with cellular signaling pathways, often mediated by specific receptors.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of xenobiotics, including PAHs. nih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, inducing the expression of target genes. nih.gov These genes include key metabolic enzymes such as cytochrome P450s (e.g., CYP1A1), which are involved in the metabolism of the PAHs themselves. Many PAHs and their halogenated derivatives are known agonists for the AhR. nih.gov While direct studies on this compound are lacking, it is highly probable that, like its parent compounds, it or its metabolites can act as ligands for the AhR, thereby influencing its own metabolism and other cellular processes regulated by this receptor.

The Constitutive Androstane Receptor (CAR) is another nuclear receptor enriched in the liver that regulates the expression of genes involved in the metabolism and clearance of xenobiotics and endogenous molecules. nih.gov CAR target genes include drug-metabolizing enzymes and transporters, such as CYP2B6 and CYP3A4. medchemexpress.com Activation of CAR is a key mechanism by which the body responds to chemical exposures. nih.gov There is no specific data documenting the activation of CAR by this compound. However, given CAR's role in xenobiotic sensing, it represents a potential interaction pathway that could influence the disposition and biological effects of this compound.

Modulation of Cellular Processes by this compound Metabolites

The metabolites of this compound can modulate a variety of cellular processes through several mechanisms.

The primary and most studied modulation is the consequence of DNA adduct formation. If not removed by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. nih.gov

Interaction with receptors like the AhR and CAR also leads to significant modulation of cellular functions. Activation of these receptors alters the expression of a wide array of genes, primarily those involved in xenobiotic metabolism. nih.govnih.gov This can change the cell's capacity to metabolize the compound itself and other endogenous or exogenous substances, affecting cellular homeostasis. General cellular processes that are often impacted by PAH exposure include pathways related to oxidative stress, inflammation, and cell proliferation, which could be relevant areas of impact for the metabolites of this compound. escholarship.org

Advanced Analytical Methodologies for 2 Fluoro 7 Methylbenzo a Anthracene Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-F-7-MBA research, both gas and liquid chromatography are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of 2-F-7-MBA research, GC-MS is particularly useful for identifying and quantifying its metabolites after they have been derivatized to increase their volatility. The process typically involves extracting the metabolites from a biological sample, such as liver microsomes, and then treating them with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.

The separated TMS-ether derivatives are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. Research has utilized GC-MS to analyze the microsomal metabolism of 2-F-7-MBA, successfully identifying various phenolic and dihydrodiol metabolites. For instance, the technique has been used to distinguish between different isomers of hydroxymethyl, dihydroxy, and phenolic derivatives of 2-F-7-MBA.

High-Performance Liquid Chromatography (HPLC) for Adduct Detection

High-performance liquid chromatography (HPLC) is a versatile technique well-suited for the separation of non-volatile and thermally labile compounds, such as DNA adducts. In the study of 2-F-7-MBA, HPLC is employed to separate the complex mixtures of nucleotides that result from the enzymatic hydrolysis of DNA that has been exposed to the compound's reactive metabolites. This separation is critical for isolating the specific adducts formed between the carcinogen and the DNA bases.

Typically, reversed-phase HPLC is used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. This allows for the separation of adducts based on their hydrophobicity. The separated adducts can then be detected by various means, including UV-visible spectroscopy, fluorescence detection, or by radiolabeling the parent compound and monitoring the radioactivity of the HPLC eluent. Studies have successfully used HPLC to resolve and quantify the different DNA adducts formed from the diol epoxides of 2-F-7-MBA.

Spectroscopic Approaches for Structural Elucidation of Metabolites and Adducts

While chromatography is excellent for separation, spectroscopy is essential for determining the precise chemical structures of the isolated 2-F-7-MBA metabolites and adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of isomerism and stereochemistry. In 2-F-7-MBA research, high-field ¹H NMR spectroscopy has been instrumental in characterizing the structures of its metabolites. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), researchers can determine the exact positions of hydroxyl groups and the relative stereochemistry of the dihydrodiol metabolites. This level of detail is crucial for understanding the metabolic pathways and identifying the ultimate carcinogenic forms of the compound. For example, NMR has been used to definitively identify the structures of the trans-3,4-dihydrodiol and trans-10,11-dihydrodiol metabolites of 2-F-7-MBA.

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for confirming the identity of metabolites and adducts, especially when they are present at trace levels in complex biological samples. The high resolving power of HRMS allows it to distinguish between ions of very similar mass, reducing the likelihood of misidentification. In the context of 2-F-7-MBA, HRMS can be used to confirm the elemental formulas of metabolites identified by GC-MS or to provide evidence for the formation of specific DNA adducts by accurately measuring the mass of the modified nucleoside.

Advanced Sample Preparation and Extraction Methods for Biological Matrices in Research

The successful analysis of 2-F-7-MBA and its derivatives from biological matrices such as tissues, cells, and fluids heavily relies on effective sample preparation and extraction techniques. The goal is to isolate the analytes of interest from a complex mixture of proteins, lipids, and other endogenous substances that could interfere with the analysis.

Commonly used methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In LLE, the sample is partitioned between two immiscible solvents, with the analytes preferentially moving into the solvent in which they are more soluble. For the extraction of 2-F-7-MBA metabolites, this often involves using organic solvents like ethyl acetate (B1210297) or chloroform.

Application of Isotopic Labeling Techniques in Metabolic Studies

The elucidation of the metabolic pathways of 2-fluoro-7-methylbenzo[a]anthracene and its derivatives has been significantly advanced through the use of isotopic labeling. This technique involves the incorporation of a stable or radioactive isotope into the molecule of interest, allowing researchers to trace its metabolic fate within a biological system. By tracking the isotopic label, scientists can identify metabolites, quantify their formation, and gain insights into the biochemical transformations the parent compound undergoes.

One of the key applications of isotopic labeling in this context has been the use of tritium (B154650) ([³H]), a radioactive isotope of hydrogen, to label the parent hydrocarbon. This approach has been instrumental in comparative metabolic studies, particularly in understanding how the introduction of a fluorine atom alters the metabolic profile of the parent methylbenz[a]anthracene.

Research Findings from Tritium Labeling Studies

In a notable study, the metabolism of [³H]-labeled 2-fluoro-7,12-dimethylbenz[a]anthracene (a derivative of this compound) was investigated in Syrian hamster embryo cells. nih.gov The use of the tritium label allowed for the sensitive detection and quantification of various metabolites formed over a 24-hour period. The results provided a detailed picture of how the fluorine substituent influences the oxidative metabolism of the polycyclic aromatic hydrocarbon ring system.

The primary findings from this research revealed that the major metabolic pathway for the fluorinated compound involved oxidation in the D-ring of the benzo[a]anthracene nucleus. nih.gov The principal metabolite identified was the 8,9-dihydro-dihydroxydiol, accounting for a significant portion of the organic extractable radioactivity. nih.gov This indicates that the D-ring remains a primary site for metabolic attack despite the presence of the fluorine atom in the A-ring.

Conversely, the study demonstrated that the substitution of a hydrogen atom with a fluorine atom at the 2-position significantly inhibits metabolism in the A-ring. nih.gov The formation of A-ring phenol (B47542) metabolites was substantially reduced in the fluorinated compound compared to its non-fluorinated counterpart. nih.gov Specifically, only a small percentage of the total organic extractable radioactivity was attributed to phenol metabolites, and none of these appeared to be located in the A-ring. nih.gov

These findings, made possible by the sensitivity of tritium labeling, underscore the profound impact of fluorination on the metabolic fate of 7-methylbenz[a]anthracene (B135024) derivatives. The redirection of metabolism away from the A-ring has significant implications for the biological activity of these compounds.

Metabolite Distribution Data

The following table summarizes the quantitative data on the distribution of major metabolites of [³H] 2-fluoro-7,12-dimethylbenz[a]anthracene after 24 hours of incubation with Syrian hamster embryo cells, as determined by high-pressure liquid chromatography (HPLC) analysis of the radiolabeled products. nih.gov

MetabolitePercentage of Total Organic Extractable Radioactivity
8,9-dihydro-dihydroxydiol39%
Phenol Metabolites (not in A-ring)3%
Unidentified Metabolites and Unchanged Parent Compound58%

Perspectives and Future Directions in 2 Fluoro 7 Methylbenzo a Anthracene Research

Identification of Unexplored Metabolic Pathways and Novel Intermediates

The metabolism of PAHs is a crucial determinant of their toxicity, as it can lead to the formation of reactive intermediates that bind to cellular macromolecules. For 7-methylbenz[a]anthracene (B135024), metabolism can occur at various positions, including the formation of 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The ultimate carcinogenic metabolite is often considered the bay-region dihydrodiol-epoxide, which for the parent compound is trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov

However, fluorination significantly redirects these metabolic routes. Studies on the closely related 2-fluoro analogue of 7,12-dimethylbenz[a]anthracene (B13559) (2F-DMBA) have shown that the fluorine substitution at the 2-position effectively blocks or severely reduces metabolism on the A-ring, where the bay region is located. nih.gov Instead, metabolic activity is shunted towards the D-ring, with the major metabolite identified as the 8,9-dihydro-dihydroxydiol. nih.gov

Future research must focus on identifying the complete metabolic profile of 2-fluoro-7-methylbenzo[a]anthracene. While the 8,9-diol is a known major product, the downstream pathways and potential for other novel intermediates remain unexplored. It is crucial to investigate whether this compound can form other phenols or dihydrodiols, even in minor quantities, and to characterize the enzymes responsible for these transformations. High-pressure liquid chromatography (HPLC) coupled with mass spectrometry will be instrumental in separating and identifying these previously unrecognized metabolites from in vitro and in vivo systems. nih.govnih.govnih.gov

Development of Advanced Computational Models for Predictive Toxicology and Reactivity

Predicting the toxicological profile of novel or understudied compounds like this compound is a significant challenge. Current approaches often rely on toxic equivalency factors (TEFs), which estimate the toxicity of a PAH relative to a reference compound like benzo[a]pyrene. nih.govacs.org However, these models have limitations and may not accurately predict the potency of complex mixtures or structurally unique compounds. nih.govdatapdf.com

The development of advanced computational models, such as quantitative structure-activity relationship (QSAR) models, is a key future direction. researchgate.net For fluorinated PAHs, these models must be specifically parameterized to account for the profound electronic effects of the fluorine atom. Fluorine's high electronegativity can alter electron density across the aromatic system, influencing the ease of epoxide formation and the stability of carbocations derived from epoxide ring-opening.

Furthermore, research suggests that the influence of a fluoro-substituent may not be on the inherent reactivity of the final diol epoxide but rather on the initial metabolic steps that form the precursor diol. nih.gov Therefore, future computational models must evolve beyond predicting the reactivity of a single metabolite. They need to integrate metabolic simulation to predict the likely pathways of activation, the relative abundance of different metabolites, and how these factors collectively determine the ultimate toxicological outcome.

Innovative Synthetic Routes for Isomer-Specific Studies and Mechanistic Probes

A significant bottleneck in studying fluorinated PAHs is the availability of pure, isomer-specific compounds and their metabolites. nih.gov To definitively assess the biological activity of a specific intermediate, such as the 8,9-dihydrodiol of this compound, researchers cannot rely solely on its generation within a complex metabolic mixture. Direct chemical synthesis is required to produce sufficient quantities for detailed study.

Future efforts must be directed toward developing novel and efficient synthetic routes for regiospecifically fluorinated PAHs and their key metabolites, including dihydrodiols and diol epoxides. nih.gov These synthetic standards are indispensable for:

Mechanistic Probes: Directly testing the mutagenicity, DNA binding affinity, and tumor-initiating activity of a single, pure metabolite.

Analytical Standards: Accurately identifying and quantifying metabolites in complex biological samples.

Structure-Activity Relationship Studies: Systematically comparing the activities of different fluoro-isomers to understand how the position of the fluorine atom dictates biological effect.

Elucidating Mechanisms of Interaction with Undiscovered Biological Targets

The primary mechanism of PAH-induced carcinogenesis involves the covalent binding of their diol epoxide metabolites to DNA, forming adducts that can lead to mutations. nih.govnih.gov Studies with related fluorinated PAHs have characterized the formation of DNA adducts with deoxyguanosine and deoxyadenosine (B7792050). nih.gov

However, the altered metabolic profile of this compound suggests that its metabolites may interact with a different spectrum of biological targets. The redirection of metabolism away from the bay-region A-ring to the D-ring could produce intermediates with unique shapes and electronic properties. nih.gov These novel metabolites might exhibit affinity for previously undiscovered protein targets, nuclear receptors, or other cellular macromolecules.

Future research should employ the synthetic metabolic probes (as described in 7.3) in unbiased screening approaches to identify these new interaction partners. Techniques such as affinity-based protein profiling and chemoproteomics can help pull down and identify cellular proteins that bind to specific metabolites of this compound. Elucidating these novel interactions will provide a more complete picture of the compound's mechanism of action beyond DNA damage.

Integration of Multi-Omics Data for a Comprehensive Understanding of Molecular Fates and Interactions

To achieve a holistic understanding of how this compound impacts a biological system, future research must integrate data from multiple high-throughput "omics" technologies. A systems biology approach is necessary to connect initial exposure to the ultimate cellular fate and health outcome.

This integrated approach would involve:

Metabolomics: To fully map the metabolic pathways and identify all intermediates and final products of the compound (linking to 7.1).

Transcriptomics: To measure changes in gene expression following exposure, revealing which cellular pathways (e.g., stress response, DNA repair, cell cycle regulation) are activated or repressed.

Proteomics: To identify changes in protein levels and post-translational modifications, providing insight into the functional response of the cell and helping to identify new biological targets (linking to 7.4).

Adductomics: To quantify the full spectrum of DNA and protein adducts formed, providing a direct measure of the biologically effective dose. nih.gov

By integrating these rich datasets with the advanced computational models (from 7.2), researchers can build comprehensive models that describe the entire molecular journey of this compound. This will allow for a more accurate prediction of its potential risks and provide a deeper understanding of how fluorination modifies the toxicological properties of polycyclic aromatic hydrocarbons.

Q & A

Q. How can fluorescence spectroscopy be optimized for quantifying this compound in solution?

  • Methodology : Use the fluorescence intensity equation: I=kP0ϵbCI = k' \cdot P_0 \cdot \epsilon \cdot b \cdot C, where kk' is the instrument-specific proportionality constant, P0P_0 is incident irradiance, ϵ\epsilon is the molar extinction coefficient, bb is path length, and CC is concentration. Calibrate with anthracene derivatives (e.g., unsubstituted anthracene, ϵ=9.5×103M1cm1\epsilon = 9.5 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}) as reference .
  • Optimization : Adjust excitation/emission wavelengths to account for fluorine-induced shifts in the π-electron system. Validate with spike-and-recovery experiments to ensure no matrix interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Use Class I, Type B biological safety hoods for weighing and mixing. Implement local exhaust ventilation to minimize airborne exposure .
  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use HEPA-filtered vacuums for cleanup to avoid dust dispersion .
  • Emergency Measures : Provide eyewash stations and emergency showers. Decontaminate spills with wet methods—never dry sweeping .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical recovery rates for this compound during environmental sampling?

  • Root Cause Analysis : Low recovery rates (e.g., <70%) may stem from matrix effects (e.g., lipid interference in biological samples) or photodegradation during extraction. Use deuterated internal standards (e.g., d10d_{10}-anthracene) to correct for losses .
  • Mitigation : Optimize extraction protocols (e.g., accelerated solvent extraction with toluene) and store samples in amber vials at -20°C to prevent UV-induced degradation .

Q. What advanced spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • Techniques :
  • 13C^{13}\text{C}-NMR : Identify fluorine-induced deshielding effects on adjacent carbons. Compare with 7-methylbenzo[a]anthracene spectra to assign substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI(+) or APCI modes to detect molecular ions (e.g., [M+H]+^+) and fragment patterns characteristic of fluorine loss .
    • Validation : Cross-reference data with computational models (DFT calculations) to predict chemical shifts and fragmentation pathways .

Q. How does the fluorine substituent influence the electronic and photophysical properties of this compound?

  • Experimental Design : Compare HOMO-LUMO gaps and fluorescence quantum yields with non-fluorinated analogs using cyclic voltammetry and time-resolved fluorescence spectroscopy. Fluorine’s electron-withdrawing effect typically reduces π-π* transition energies, enhancing intersystem crossing rates .
  • Computational Modeling : Perform TD-DFT calculations (e.g., B3LYP/6-31G*) to simulate UV-Vis spectra and validate experimental Stokes shifts .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis Friedel-Crafts alkylation, FluorinationReaction temperature, Solvent polarity
Quantification Fluorescence spectroscopyϵ\epsilon, kk', Excitation wavelength
Structural Analysis 13C^{13}\text{C}-NMR, HRMSDeuterated solvents, Collision energy
Environmental Stability Accelerated solvent extractionSolvent choice, Extraction time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.